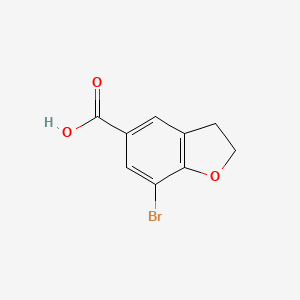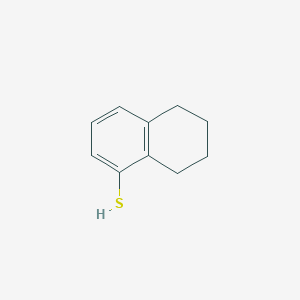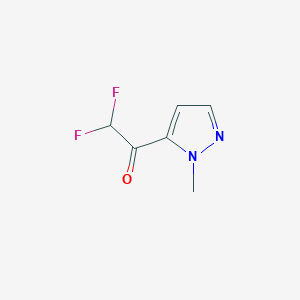
6-(Azetidin-3-YL)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Azetidin-3-YL)-1H-indole is a heterocyclic compound that features both an indole and an azetidine ring The indole ring is a common structural motif in many natural products and pharmaceuticals, while the azetidine ring is a four-membered nitrogen-containing ring that is less common but has significant biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-3-YL)-1H-indole typically involves the formation of the azetidine ring followed by its attachment to the indole moiety. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine . This approach provides access to highly functionalized heterocyclic compounds, which can be further diversified through palladium-catalyzed Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Azetidin-3-YL)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The azetidine ring can be reduced to form different amine derivatives.
Substitution: Both the indole and azetidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophilic reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the azetidine ring can yield various amine derivatives.
Applications De Recherche Scientifique
6-(Azetidin-3-YL)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and organic materials.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including as a potential drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 6-(Azetidin-3-YL)-1H-indole involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the azetidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: These compounds also contain an azetidine ring and are used as building blocks in organic synthesis.
N-Boc-3-iodoazetidine derivatives: These compounds are used in the synthesis of highly functionalized heterocyclic compounds.
Azetidine and oxetane amino acid derivatives: These compounds are synthesized through aza-Michael addition and have various biological activities.
Uniqueness
6-(Azetidin-3-YL)-1H-indole is unique due to the combination of the indole and azetidine rings, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions with biological targets and offers potential for the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
6-(azetidin-3-yl)-1H-indole |
InChI |
InChI=1S/C11H12N2/c1-2-9(10-6-12-7-10)5-11-8(1)3-4-13-11/h1-5,10,12-13H,6-7H2 |
Clé InChI |
ARBFCJOIZZZIQZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC3=C(C=C2)C=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















